molecular formula C16H21N3O6 B14411682 L-Alanyl-L-phenylalanyl-L-aspartic acid CAS No. 82267-48-9

L-Alanyl-L-phenylalanyl-L-aspartic acid

Cat. No.: B14411682
CAS No.: 82267-48-9
M. Wt: 351.35 g/mol
InChI Key: BFMIRJBURUXDRG-DLOVCJGASA-N
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Description

L-Alanyl-L-phenylalanyl-L-aspartic acid is a tripeptide composed of L-alanine, L-phenylalanine, and L-aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-phenylalanyl-L-aspartic acid typically involves the stepwise coupling of the amino acids L-alanine, L-phenylalanine, and L-aspartic acid. The process often employs protecting groups to prevent unwanted side reactions. Common reagents used in the synthesis include carbobenzoxy or formyl groups for protecting the amino group in L-aspartic acid .

Industrial Production Methods

Industrial production methods for similar compounds, such as aspartame, involve both chemical and enzymatic processes. For instance, the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine by α-amino acid ester acyl transferase is a notable method .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-phenylalanyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

L-Alanyl-L-phenylalanyl-L-aspartic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Alanyl-L-phenylalanyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. For example, in the case of aspartame, the compound is hydrolyzed in the body to release L-aspartic acid and L-phenylalanine, which are then utilized in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Alanyl-L-phenylalanyl-L-aspartic acid include:

Uniqueness

This compound is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties.

Properties

CAS No.

82267-48-9

Molecular Formula

C16H21N3O6

Molecular Weight

351.35 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid

InChI

InChI=1S/C16H21N3O6/c1-9(17)14(22)18-11(7-10-5-3-2-4-6-10)15(23)19-12(16(24)25)8-13(20)21/h2-6,9,11-12H,7-8,17H2,1H3,(H,18,22)(H,19,23)(H,20,21)(H,24,25)/t9-,11-,12-/m0/s1

InChI Key

BFMIRJBURUXDRG-DLOVCJGASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

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